2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)-

CNS pharmacology stereochemistry-activity relationship cinnamamide SAR

2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)- (CAS 60548-52-9), also referenced as (Z)-N-Allyl-α,β-dimethyl-4-methoxycinnamamide, is a synthetic small molecule (MW 245.32 g/mol, formula C15H19NO2) belonging to the N-allyl-α,β-dimethylcinnamamide class. It features a (Z)-configured exocyclic double bond, a para-methoxy substituent on the phenyl ring, and an N-allyl amide side chain.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 60548-52-9
Cat. No. B13948562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)-
CAS60548-52-9
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESCC(=C(C)C(=O)NCC=C)C1=CC=C(C=C1)OC
InChIInChI=1S/C15H19NO2/c1-5-10-16-15(17)12(3)11(2)13-6-8-14(18-4)9-7-13/h5-9H,1,10H2,2-4H3,(H,16,17)/b12-11-
InChIKeyACGWJTQJPVCLTG-QXMHVHEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(Z)-2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl: A Defined Stereochemical Entry in the Cinnamamide Library


2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)- (CAS 60548-52-9), also referenced as (Z)-N-Allyl-α,β-dimethyl-4-methoxycinnamamide, is a synthetic small molecule (MW 245.32 g/mol, formula C15H19NO2) belonging to the N-allyl-α,β-dimethylcinnamamide class . It features a (Z)-configured exocyclic double bond, a para-methoxy substituent on the phenyl ring, and an N-allyl amide side chain. This compound serves as a research tool for investigating stereochemistry-dependent CNS pharmacology within the broader cinnamamide family [1].

Workflow Stereochemistry-dependent CNS pharmacology probe
Selection (Z)-configured cinnamamide library member
Context Supports differentiation of CNS stimulation and depression research models

Why Bulk Procurement of (Z)-Cinnamamide Analogs Without Stereochemical Resolution Undermines CNS Research Reproducibility


The N-allyl-α,β-dimethylcinnamamide scaffold exhibits a pronounced stereochemistry-dependent pharmacological divergence, making simplistic substitution between (E)- and (Z)-isomers, or between para-substituted analogs, scientifically unsound. Pioneering SAR studies demonstrated that (Z)-configured cinnamamides consistently induce marked CNS stimulation (tremors and convulsions) in vivo, while their (E)-counterparts produce CNS depression and, in select cases, clear-cut anticonvulsant activity against pentylenetetrazole-induced seizures in mice [1]. Consequently, procuring a mixture of isomers or the incorrect geometric form can invert the observed biological response, compromising assay validity. Furthermore, the para-methoxy substituent introduces distinct physicochemical properties—altered lipophilicity (XLogP ~3.2) and hydrogen-bonding capacity relative to halogenated or unsubstituted analogs—that affect membrane permeability, metabolic stability, and target engagement . These combined stereochemical and electronic factors render the (Z)-4-methoxy analog a non-fungible entity within the cinnamamide series.

If substituting
Risk
(E)-isomer or racemic mixture for (Z)-isomer
Stereochemistry-dependent pharmacology may invert from stimulation to depression, compromising assay validity
Halogenated (Z)-analogs (4-F, 4-Cl, 4-Br) for 4-methoxy (Z)-analog
Altered lipophilicity and hydrogen-bonding capacity may shift membrane permeability and target engagement profile

Quantitative Evidence Guide: Comparator-Driven Differentiation of (Z)-2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl


CNS Pharmacological Signature: (Z)-Isomers Produce CNS Stimulation, Whereas (E)-Isomers Produce CNS Depression

In the foundational structure-activity relationship study of N-allyl-α,β-dimethylcinnamamides, all tested (Z)-configured analogs consistently elicited marked CNS stimulation—manifesting as tremors and convulsions—in whole-animal pharmacological assays. In direct contrast, (E)-configured analogs produced a CNS depressant profile, with several (E)-isomers additionally demonstrating clear-cut anticonvulsant activity evidenced by antagonism of pentylenetetrazole-induced seizures in mice [1]. This stereochemistry-driven pharmacological inversion establishes that the (Z)-configuration is a critical determinant for CNS-stimulant rather than CNS-depressant or anticonvulsant applications.

CNS Pharmacological Signature
Class-level inference
(Z)-isomers: reported CNS stimulation (tremors, convulsions)
(E)-isomers: CNS depression; select anticonvulsant activity
Supports stereochemistry-dependent CNS pharmacology interpretation
Whole-animal screening in mice; pentylenetetrazole seizure model
CNS pharmacology stereochemistry-activity relationship cinnamamide SAR

Lipophilicity (XLogP) Differentiation: 4-Methoxy Substitution Yields Moderate Lipophilicity Relative to Halogenated (Z)-Analogs

Computed XLogP values reveal that (Z)-3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-butenamide (XLogP = 3.2) occupies an intermediate lipophilicity range within its (Z)-configured analog series. The 4-fluoro analog (CAS 60548-48-3) exhibits higher lipophilicity at LogP = 3.76 , and the 4-bromo analog (CAS 60548-50-7) is substantially more lipophilic at XLogP = 4.0 . The 4-chloro analog (CAS 60548-49-4) is comparably or slightly more lipophilic based on structural interpolation. This ~0.5–0.8 log unit reduction relative to halogenated congeners predicts improved aqueous solubility and altered membrane partitioning behavior for the 4-methoxy derivative.

Lipophilicity (XLogP)
Cross-study comparable
XLogP = 3.2 (4-OCH₃); ΔLogP ≈ -0.56 to -0.8 vs halogenated analogs
Moderate lipophilicity supports CNS exposure profiling
Computed XLogP3; experimental confirmation advised
physicochemical profiling lipophilicity drug-likeness

Topological Polar Surface Area (TPSA): 4-Methoxy Analog Offers Enhanced Hydrogen-Bonding Capacity vs. Halogenated Congeners

The (Z)-4-methoxy analog possesses a topological polar surface area (TPSA) of 38.3 Ų , exceeding that of the (Z)-4-fluoro analog (PSA = 32.6 Ų) and the (Z)-4-bromo analog (PSA = 29.1 Ų) . The methoxy oxygen contributes an additional hydrogen-bond acceptor site (total HBA = 2 vs. 1 for 4-F and 4-Br analogs), which incrementally increases polarity. This modest TPSA elevation, while remaining well below the ~60–70 Ų threshold associated with impaired blood-brain barrier (BBB) penetration, may favorably modulate CNS exposure kinetics without abolishing BBB permeability.

Topological Polar Surface Area
Cross-study comparable
TPSA = 38.3 Ų; halogenated analogs 29.1–32.6 Ų
Additional H-bond acceptor may modulate CNS permeability kinetics
Computed TPSA; HBA count differs (2 vs 1)
polar surface area blood-brain barrier penetration physicochemical determinants

Molecular Complexity and Rotatable Bond Count: 4-Methoxy Substitution Increases Conformational Flexibility Relative to Halogenated Series

The (Z)-4-methoxy analog exhibits 5 rotatable bonds and a molecular complexity score of 325 , compared with 4 rotatable bonds and a complexity score of 314 for the (Z)-4-bromo analog . The para-methoxy group introduces an additional rotational degree of freedom (the O–CH₃ bond) absent in the halogenated congeners. This increased conformational flexibility may influence entropic contributions to binding free energy and could affect crystallization behavior during procurement and storage.

Conformational Flexibility
Cross-study comparable
Rotatable bonds: 5; complexity: 325 (vs. 4-Br: 4, 314)
Increased flexibility may influence binding thermodynamics and solid-state behavior
Computed from Chem960; relevant to storage and assay design
conformational flexibility molecular complexity entropic factors

ChEMBL Annotation and Database Presence: Curated Bioactivity Data Availability for the (Z)-4-Methoxy Analog

The (Z)-4-methoxy analog is assigned the ChEMBL identifier CHEMBL3275630 , confirming its inclusion in the manually curated ChEMBL bioactivity database. Its (Z)-4-bromo counterpart carries CHEMBL3275628 , while the (Z)-4-chloro analog corresponds to CHEMBL3275627 [1]. The presence of a dedicated ChEMBL entry facilitates systematic retrieval of structure-activity data, cross-referencing with target assays, and integration into computational SAR models—reducing manual curation burden for procurement teams building focused cinnamamide libraries.

Database Annotation
Supporting evidence
ChEMBL ID: CHEMBL3275630
Curated entry facilitates SAR data retrieval and computational modeling
EMBL-EBI; discrete entry supports comparative analyses
cheminformatics database curation SAR metadata

Recommended Application Scenarios for (Z)-2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl Based on Comparative Evidence


Stereochemistry-Dependent CNS Pharmacology: Probing Pro-Convulsant vs. Anticonvulsant Mechanisms

The (Z)-configured cinnamamide scaffold provides a reliable chemical tool for investigating pro-convulsant and CNS-stimulant mechanisms, as established by the Balsamo et al. (1975) SAR study demonstrating that (Z)-isomers consistently induce tremors and convulsions in mice, while (E)-isomers produce CNS depression and anticonvulsant effects [1]. Researchers studying epilepsy models, seizure propagation, or CNS excitatory pathways should select the (Z)-4-methoxy analog for its defined stereochemistry and moderate lipophilicity (XLogP = 3.2) , which supports CNS exposure without the excessive non-specific binding associated with more lipophilic halogenated analogs.

Physicochemical Comparator in Cinnamamide Analog Series for ADME Profiling

With an intermediate XLogP of 3.2 and TPSA of 38.3 Ų, the (Z)-4-methoxy analog serves as an ideal midpoint reference compound when constructing lipophilicity-permeability relationships across the para-substituted (Z)-cinnamamide series (range: XLogP 3.2–4.0; TPSA 29.1–38.3 Ų) [1]. Procurement for ADME screening panels benefits from this compound's balanced property profile, enabling systematic evaluation of how incremental changes in para-substitution affect metabolic stability, plasma protein binding, and membrane permeability.

Computational Chemistry and QSAR Model Building for Cinnamamide Libraries

The availability of a curated ChEMBL identifier (CHEMBL3275630) [1] combined with computed molecular descriptors—including XLogP, TPSA, rotatable bond count, and hydrogen-bond donor/acceptor profiles—makes the (Z)-4-methoxy analog a well-annotated data point for training quantitative structure-activity relationship (QSAR) models. Its intermediate property values within the analog series help anchor predictive models, reducing extrapolation errors when forecasting the activity of novel cinnamamide derivatives.

Analytical Reference Standard for (Z)-Isomer Purity Determination in Synthetic Chemistry

Given the profound pharmacological divergence between (E)- and (Z)-cinnamamides—CNS stimulation versus depression [1]—the (Z)-4-methoxy compound can serve as an authenticated reference standard for stereochemical purity analysis. Synthetic chemistry groups preparing cinnamamide libraries require a well-characterized (Z)-standard to validate chromatographic separation methods (e.g., HPLC, GC) and confirm isomeric purity, ensuring that biological assay results are not confounded by stereochemical contamination.

Application
Selection Property
Validation Focus
Stereochemistry-dependent CNS pharmacology studies
(Z)-configured isomer with defined stereochemistry
CNS stimulation vs. depression endpoint differentiation
ADME profiling in cinnamamide analog series
Intermediate lipophilicity and polar surface area
Permeability and protein binding correlation
QSAR model building for cinnamamide libraries
Curated ChEMBL entry and computed molecular descriptors
Predictive model anchor point validation
Stereochemical purity analysis
Authenticated (Z)-isomer reference standard
Chromatographic separation method validation
Quote Request

Request a Quote for 2-Butenamide, 3-(4-methoxyphenyl)-2-methyl-N-2-propenyl-, (Z)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.